molecular formula C16H16N2O B3037883 2-(Benzylamino)-2-(4-methoxyphenyl)acetonitrile CAS No. 65551-44-2

2-(Benzylamino)-2-(4-methoxyphenyl)acetonitrile

Cat. No. B3037883
CAS RN: 65551-44-2
M. Wt: 252.31 g/mol
InChI Key: SNFOVEHWKUQONB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzylamino)-2-(4-methoxyphenyl)acetonitrile (BAMPA) is a synthetic compound with a wide range of applications in scientific research. BAMPA has been used in a variety of studies, including those related to drug development, biochemistry, and physiology.

Scientific Research Applications

Fluorescent Labeling Reagents

4-(2-Aminoethylamino)-N-(4-methoxyphenyl)-1,8-naphthalimide, a derivative of 2-(Benzylamino)-2-(4-methoxyphenyl)acetonitrile, is utilized as a highly sensitive fluorescent labeling reagent. This compound shows excitation and emission maxima at 436 and 524 nm, respectively, in acetonitrile and reacts smoothly with carnitine under mild conditions. Its detection limit for carnitine is around 30 fmol, indicating its high sensitivity in fluorescent labeling applications (Nakaya et al., 1999).

Synthesis of Fluorescent Disperse Dyes

Diazotised arylamines, when coupled with the sodium salt of acetonitrile dimer, can give α-arylazoacetonitrile dimers, which are further processed to synthesize various derivatives including 2-(4'-methoxyphenyl) derivatives. These compounds are applied as fluorescent disperse dyes for polyester fiber, showcasing the utility of this chemical structure in textile applications (Dhamnaskar & Rangnekar, 1988).

Rearrangement and Cyclisation in Organic Synthesis

Methoxybenzylamino-acetonitriles undergo spiro-cyclisation followed by rearrangement in concentrated sulphuric acid. This process results in the formation of tetrahydroisoquinoline or 2-benzazepine, depending on the substituent. This property is significant in organic synthesis for creating complex heterocyclic structures (Harcourt, Taylor, & Waigh, 1978).

Catalyst for Synthesis of Benzylamino Coumarin Derivatives

Nano magnetic sulfated zirconia (Fe3O4@ZrO2/SO42-) can act as a magnetic solid acid catalyst for synthesizing benzylamino coumarin derivatives. These derivatives are notable for their wide range of biological activities, including anti-HIV, antimalarial, and anticancer activities. The catalyst can be easily separated using an external magnetic field, enhancing the efficiency of the synthesis process (Ghafuri, Ghorbani, & Rashidizadeh, 2014).

properties

IUPAC Name

2-(benzylamino)-2-(4-methoxyphenyl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c1-19-15-9-7-14(8-10-15)16(11-17)18-12-13-5-3-2-4-6-13/h2-10,16,18H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNFOVEHWKUQONB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C#N)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzylamino)-2-(4-methoxyphenyl)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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